![molecular formula C16H15ClN4 B7495471 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole](/img/structure/B7495471.png)
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole, also known as Etomidate, is a short-acting intravenous anesthetic agent. It was first synthesized in 1964 by Janssen Pharmaceutica, and it has been used as an anesthetic agent since the 1970s. Etomidate is commonly used for induction of anesthesia, procedural sedation, and critical care sedation.
Mécanisme D'action
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole acts primarily on GABA-A receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole enhances the activity of GABA-A receptors by increasing the duration of channel opening and increasing the frequency of channel opening. This leads to the inhibition of neuronal activity and the induction of anesthesia.
Biochemical and Physiological Effects:
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has several biochemical and physiological effects. It causes a decrease in blood pressure and heart rate, which can be beneficial in certain clinical situations. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole also causes a decrease in respiratory rate and tidal volume, which can lead to respiratory depression. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has minimal effects on the cardiovascular and respiratory systems compared to other anesthetic agents.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has several advantages for lab experiments. It has a short half-life, which allows for rapid induction and recovery from anesthesia. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole also has minimal effects on the cardiovascular and respiratory systems, which can be beneficial in certain experiments. However, 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has limitations in that it can cause respiratory depression and has been shown to suppress the immune system.
Orientations Futures
There are several future directions for research on 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole. One area of research is the development of new anesthetic agents that have fewer side effects than 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole. Another area of research is the development of new drugs that target GABA-A receptors with greater specificity. Additionally, research on the effects of 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole on memory and cognition could lead to the development of new treatments for cognitive disorders. Finally, research on the effects of 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole on the immune system could lead to the development of new treatments for autoimmune disorders.
Méthodes De Synthèse
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole is synthesized by the reaction of 1-(2-chlorophenyl)ethylamine with 4-methylbenzoyl chloride, followed by the reaction with sodium azide to form the tetrazole ring. The final product is purified by recrystallization. The yield of the synthesis is approximately 60%.
Applications De Recherche Scientifique
2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has been extensively studied in scientific research. It has been used as a tool to study the mechanism of action of GABA-A receptors, which are the primary targets of many anesthetic agents. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has been shown to enhance the activity of GABA-A receptors, leading to the inhibition of neuronal activity and the induction of anesthesia. 2-[1-(2-Chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole has also been used to study the effects of anesthetics on the brain, including the effects on memory and cognition.
Propriétés
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-5-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4/c1-11-7-9-13(10-8-11)16-18-20-21(19-16)12(2)14-5-3-4-6-15(14)17/h3-10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTZGPPOBSSMNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C(C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

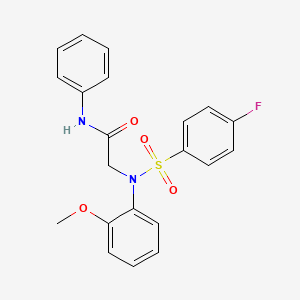
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7495392.png)
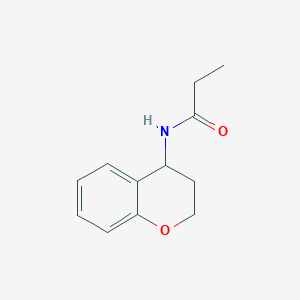
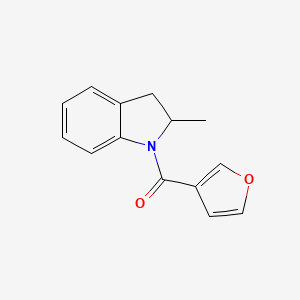
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
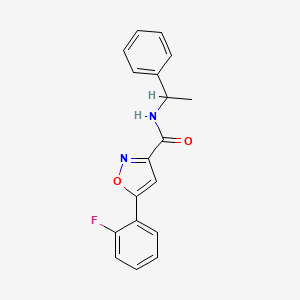
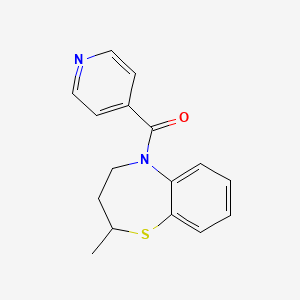
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495451.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
![[1-(2,5-Dichloroanilino)-1-oxopropan-2-yl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B7495488.png)

![N-cyclopropyl-2-[4-[1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]acetamide](/img/structure/B7495502.png)